
1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) is a complex organic compound with the molecular formula C18H40N6O6. It is known for its unique structure, which includes multiple ethoxy and amino groups, making it a versatile molecule in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) typically involves the reaction of butane-1,4-diamine with 3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while substitution reactions can produce various substituted ureas .
Aplicaciones Científicas De Investigación
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)urea)
- 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)urea)
Uniqueness
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) is unique due to its multiple amino and ethoxy groups, which provide a high degree of flexibility and reactivity. This makes it particularly useful in applications requiring specific molecular interactions .
Propiedades
Fórmula molecular |
C18H40N6O6 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoylamino]butyl]urea |
InChI |
InChI=1S/C18H40N6O6/c19-3-9-27-13-15-29-11-7-23-17(25)21-5-1-2-6-22-18(26)24-8-12-30-16-14-28-10-4-20/h1-16,19-20H2,(H2,21,23,25)(H2,22,24,26) |
Clave InChI |
IWNWUGLDOVFZHJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)NCCOCCOCCN)CNC(=O)NCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



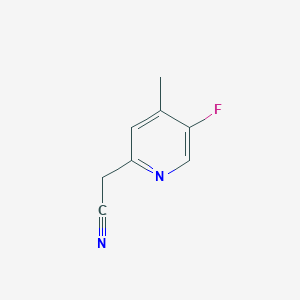
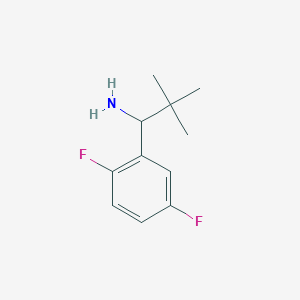


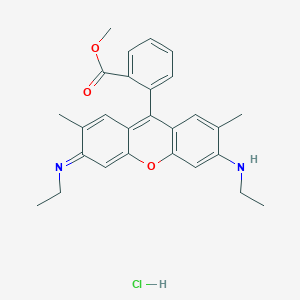
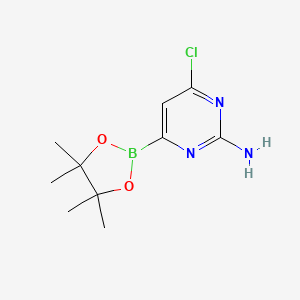


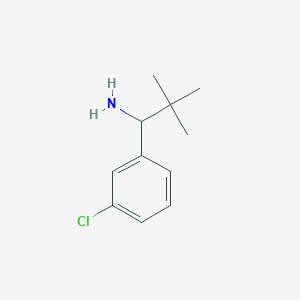
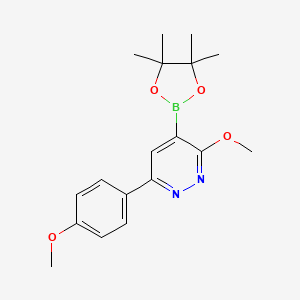
![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)
